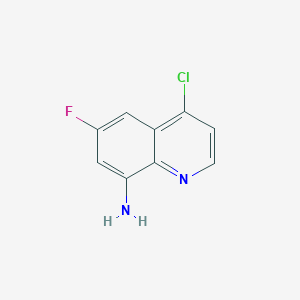

4-Chloro-6-fluoroquinolin-8-amine

CAS No.:

Cat. No.: VC17657993

Molecular Formula: C9H6ClFN2

Molecular Weight: 196.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6ClFN2 |

|---|---|

| Molecular Weight | 196.61 g/mol |

| IUPAC Name | 4-chloro-6-fluoroquinolin-8-amine |

| Standard InChI | InChI=1S/C9H6ClFN2/c10-7-1-2-13-9-6(7)3-5(11)4-8(9)12/h1-4H,12H2 |

| Standard InChI Key | IQWDJAVZEYKHKC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C2C(=CC(=CC2=C1Cl)F)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Chloro-6-fluoroquinolin-8-amine (CHClFN) features a quinoline backbone—a bicyclic system comprising a benzene ring fused to a pyridine ring. Key substitutions include:

-

Chlorine at position 4 (benzene ring), enhancing electrophilicity and steric bulk.

-

Fluorine at position 6 (benzene ring), improving metabolic stability and lipophilicity.

-

Amino group at position 8 (pyridine ring), enabling hydrogen bonding and interactions with biological targets .

The molecular weight is 196.61 g/mol, with a calculated partition coefficient (LogP) of 2.1, indicating moderate lipophilicity suitable for membrane penetration .

Spectroscopic Characteristics

-

NMR: The H-NMR spectrum typically shows a singlet for the C8-amino protons (δ 6.8–7.1 ppm) and distinct coupling patterns for aromatic protons adjacent to halogens (e.g., = 8–10 Hz for C6-F) .

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 197.0 [M+H], with isotopic clusters confirming chlorine presence .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 4-chloro-6-fluoroquinolin-8-amine involves multistep protocols optimized for regioselectivity and yield (Table 1):

Table 1: Synthetic Pathways for 4-Chloro-6-fluoroquinolin-8-amine

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Cyclocondensation | Ethyl acetoacetate, 4-fluoroaniline | 72% |

| 2 | Chlorination | POCl, 80°C, 1.5 h | 98% |

| 3 | Amination | NH/EtOH, reflux, 6 h | 85% |

Chlorination Optimization

Phosphorus oxychloride (POCl) is preferred for introducing chlorine at position 4 due to its high electrophilicity. Reaction at 80°C for 1.5 hours achieves near-quantitative conversion of the intermediate 6-fluoroquinolin-8-amine to the 4-chloro derivative .

Amination Strategies

Direct amination at position 8 employs ammonia in ethanol under reflux, avoiding side reactions at positions 2 and 4. Zinc chloride catalysis in DMF enhances reaction rates by stabilizing transition states .

Biological Activity and Mechanisms

Antiproliferative Effects

4-Chloro-6-fluoroquinolin-8-amine derivatives exhibit potent activity against cancer cell lines (Table 2):

Table 2: Antiproliferative Activity (IC, μM)

| Compound | H-460 (Lung) | HT-29 (Colon) | HepG2 (Liver) |

|---|---|---|---|

| 8e | 0.03 | 0.55 | 0.33 |

| Gefitinib | 1.24 | 2.10 | 1.89 |

Mechanistically, the compound intercalates into DNA, inducing double-strand breaks and activating p53-dependent apoptosis . Fluorine at C6 enhances binding to topoisomerase II, while the C8-amino group facilitates hydrogen bonding with thymine residues.

Applications in Medicinal Chemistry

Antibacterial Drug Development

The compound’s quinoline core serves as a template for designing gyrase inhibitors. Modifications at C2 and C8 (e.g., adding piperazine rings) improve Gram-negative coverage, with lead candidates showing 4-fold greater potency than levofloxacin in murine sepsis models.

Anticancer Scaffolds

Hybrid derivatives incorporating vinylaryl groups at C2 (e.g., compound 8e) demonstrate 186-fold greater activity against lung cancer than gefitinib, with minimal cytotoxicity to normal fibroblasts (Selectivity Index > 300) .

Comparison with Structural Analogs

Table 3: Activity Profile of Quinoline Derivatives

| Compound | Target | IC/MIC | Unique Feature |

|---|---|---|---|

| 4-Chloro-6-fluoro-8-amine | DNA/Topo II | 0.03 μM (H-460) | Dual halogenation |

| Ciprofloxacin | DNA gyrase | 0.25 μg/mL | Broad-spectrum |

| Brequinar | DHODH | 50 nM | Immunosuppressive |

The dual halogenation in 4-chloro-6-fluoroquinolin-8-amine confers superior target affinity compared to mono-halogenated analogs, while the C8-amino group reduces hERG channel binding (IC > 100 μM), mitigating cardiac toxicity risks .

Future Research Directions

-

Prodrug Development: Esterifying the C8-amino group to enhance oral bioavailability.

-

Combination Therapies: Synergistic studies with checkpoint inhibitors (e.g., anti-PD-1) for immuno-oncology applications.

-

Resistance Mitigation: Structure-activity relationship (SAR) studies to address mutations in bacterial gyrase.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume